6,6'-Dithiodinicotinic acid

Analytical Biochemistry Cholinesterase Assay Spectrophotometry

For labs requiring accurate whole-blood cholinesterase assays free from hemoglobin interference, 6,6'-Dithiodinicotinic acid (DTNA/CPDS) provides a direct replacement for DTNB (Ellman's reagent) with a chromophore at 340 nm that avoids the Soret band. This non-permeant, cell-impermeable thiol blocker preserves true Michaelis-Menten kinetics in enzyme studies without the inhibitory effects seen with DTNB, and selectively targets external membrane sulfhydryls for radioprotection or bioconjugation research. • 340 nm detection bypasses hemoglobin interference, enabling reliable whole-blood AChE measurement. • Non-inhibitory to cholinesterases; yields higher Vmax/Km ratios than DTNB for mechanistic enzymology. • Validated cell-impermeant reagent (4× greater reactivity with homogenized vs. intact cells).

Molecular Formula C12H8N2O4S2
Molecular Weight 308.3 g/mol
CAS No. 15658-35-2
Cat. No. B103229
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,6'-Dithiodinicotinic acid
CAS15658-35-2
Synonyms6,6'-dithiodinicotinic acid
6,6'-dithiodinicotinic acid, sodium salt
carboxypyridine disulfide
Molecular FormulaC12H8N2O4S2
Molecular Weight308.3 g/mol
Structural Identifiers
SMILESC1=CC(=NC=C1C(=O)O)SSC2=NC=C(C=C2)C(=O)O
InChIInChI=1S/C12H8N2O4S2/c15-11(16)7-1-3-9(13-5-7)19-20-10-4-2-8(6-14-10)12(17)18/h1-6H,(H,15,16)(H,17,18)
InChIKeyGSASOFRDSIKDSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6,6′-Dithiodinicotinic Acid: Technical Specifications & Procurement


6,6′-Dithiodinicotinic acid (DTNA; also referred to as CPDS or carboxypyridine disulfide) is a sulfur-containing organic compound belonging to the class of nicotinic acid derivatives . Characterized by two nicotinic acid moieties linked by a central disulfide bond (molecular formula C12H8N2O4S2; molecular weight 308.33 g/mol), this compound functions as a specific, non-permeant sulfhydryl-blocking reagent . Its primary mechanism of action involves a thiol-disulfide exchange reaction with sulfhydryl groups, producing a mixed disulfide and releasing the chromophoric 6-mercaptonicotinic acid [1]. Commercially, it is typically available as a solid with a melting point range of 263-265 °C and at purity levels of ≥98.0% (HPLC) or as a technical grade (85%) .

Workflow
Cell-surface sulfhydryl blocking & labeling
Mechanism
Thiol-disulfide exchange releasing 6-mercaptonicotinic acid
Assay Fit
Spectrophotometric detection of released chromophore

6,6′-Dithiodinicotinic Acid: Procurement Rationale


While several disulfide-based reagents, such as DTNB (Ellman's reagent) and 2,2′-dithiodipyridine, are commercially available for thiol quantification, their distinct physicochemical properties and biochemical interactions preclude simple substitution [1][2]. Direct experimental comparisons reveal that these analogs differ fundamentally in their chromogenic absorption maxima, their kinetic behavior in enzyme assays (e.g., activation vs. inhibition of cholinesterase), their capacity to act as complexing vs. non-complexing modifiers of protein active sites, and their membrane permeability profiles [3][4]. For instance, DTNB's absorption at 412 nm overlaps significantly with the Soret band of hemoglobin, introducing substantial interference in whole-blood assays, whereas DTNA's absorption maximum at 340 nm avoids this complication [5]. Similarly, 2,2′-dithiodipyridine acts as a complexing modifier of certain enzymes, a behavior not shared by DTNA, leading to distinct experimental outcomes [6]. The quantitative evidence presented below substantiates that the selection of 6,6′-dithiodinicotinic acid must be driven by specific, assay-defined performance requirements rather than by generic class membership.

6,6′-Dithiodinicotinic Acid
Non-permeant, chromophore well-separated from hemoglobin Soret, non-inhibitory to AChE
DTNB (Ellman's reagent)
Absorption overlaps hemoglobin; reported linear mixed-type inhibitor of AChE, may confound Km interpretation
6,6′-Dithiodinicotinic Acid
Non-complexing modifier of enzyme active site cysteine
2,2′-Dithiodipyridine
Complexing modifier; may alter active site conformation and perturb kinetic readouts

6,6′-Dithiodinicotinic Acid: Quantitative Evidence vs. Analogs


Spectral Interference Mitigation vs. DTNB in Blood Assays

In whole blood assays for acetylcholinesterase (AChE) activity, the choice of chromogen is critical to avoid spectral interference from hemoglobin. 5,5′-dithiobis-2-nitrobenzoic acid (DTNB) exhibits an optimal absorption at 412 nm, which directly overlaps with the hemoglobin Soret band, leading to elevated background absorbance and impaired assay sensitivity [1]. In contrast, 6,6′-dithiodinicotinic acid (DTNA) generates a chromophore with an optimal absorption at 340 nm, a wavelength well removed from the hemoglobin absorbance maximum [2]. Comparative studies demonstrate that DTNB yields a higher background absorption than DTNA in human and porcine blood samples, confirming DTNA's analytical advantage in this matrix [3].

Spectral Interference
Head-to-head
DTNA chromophore at 340 nm vs DTNB at 412 nm; lower background in whole blood
Supports whole-blood AChE assay compatibility
Reported reduced hemoglobin interference
Analytical Biochemistry Cholinesterase Assay Spectrophotometry

Enhanced Kinetic Efficiency vs. DTNB in Cholinesterase Assays

A direct kinetic comparison of 6,6′-dithiodinicotinic acid (DTNA) and 5,5′-dithiobis-2-nitrobenzoic acid (DTNB) in rat and human erythrocyte acetylcholinesterase (AChE) assays revealed a significant functional difference [1]. The study reported that DTNA acts as a more efficient coupling agent than DTNB, as quantified by a higher Vmax/Km ratio [2]. Furthermore, increasing concentrations of DTNB, but not DTNA, were found to significantly increase the Michaelis constant (Km) for the substrate acetylthiocholine, indicating that DTNB acts as a linear mixed-type inhibitor of rat AChE, a confounding effect not observed with DTNA [3]. Consequently, the authors explicitly recommend the use of DTNA in place of DTNB for quantitative mechanistic investigations of cholinesterases [4].

Kinetic Efficiency
Head-to-head
Higher Vmax/Km ratio vs DTNB; no increase in Km for acetylthiocholine
Enables inhibitor-free cholinesterase kinetics
DTNB showed linear mixed-type inhibition
Enzymology Toxicology Kinetic Analysis

Non-Complexing Thiol Modification vs. 2,2′-Dithiodipyridine

A study exploring the polar microenvironment of the reactive cysteine (Cys283) in rabbit muscle creatine kinase compared three specific sulfhydryl reagents: 5,5′-dithiobis(2-nitrobenzoic acid) (DTNB), 6,6′-dithiodinicotinic acid (DTNA), and 2,2′-dithiodipyridine (2-PDS) [1]. The analysis of inactivation kinetics revealed that 6,6′-dithiodinicotinic acid functioned as a non-complexing modifier, similar to DTNB [2]. In contrast, 2,2′-dithiodipyridine behaved as a complexing modifier [3]. This mechanistic divergence indicates that 6,6′-dithiodinicotinic acid interacts with the thiol group without forming a stable complex that perturbs the enzyme's active site conformation in the same manner as 2,2′-dithiodipyridine, making it a more suitable probe for studying the native electrophilic environment of the cysteine residue [4].

Modifier Type
Head-to-head
Non-complexing vs 2-PDS complexing modifier of creatine kinase Cys283
Preserves native active site microenvironment
Mechanistic divergence may affect cysteine probing
Protein Biochemistry Enzyme Kinetics Active Site Probing

Membrane Impermeability for Cell-Surface Thiol Blocking

The non-permeant nature of 6,6′-dithiodinicotinic acid (DTNA) is a key differentiator for studies focused on cell-surface or extracellular thiols [1]. A foundational study demonstrated this property quantitatively: homogenates of Ehrlich ascites cells reacted with DTNA to an extent approximately 4-fold greater than that observed with intact cells [2]. This significant differential reactivity provides direct evidence that DTNA has difficulty penetrating the cellular membrane, thereby restricting its sulfhydryl-blocking activity primarily to the cell surface [3]. This characteristic contrasts with other thiol reagents, such as certain membrane-permeable analogs, and establishes DTNA as a specific tool for probing the external cell membrane environment .

Membrane Permeability
Head-to-head
~4-fold greater reaction with homogenized vs intact Ehrlich ascites cells
Restricts blocking to cell-surface thiols
Supports selective extracellular labeling
Cell Biology Membrane Permeability Thiol Labeling

High-Sensitivity Biological Thiol Detection by HPLC

6,6′-Dithiodinicotinic acid (DTNA) has been validated as a sensitive postcolumn derivatization reagent for the quantitative determination of biological thiols by high-performance liquid chromatography (HPLC) [1]. Using this method, several key thiols including glutathione, cysteine, cysteamine, homocysteine, and penicillamine were quantitatively determined with detection limits of 0.1 nmol [2]. This analytical sensitivity establishes DTNA as a viable alternative to other derivatizing agents for thiol analysis in complex biological matrices, offering a specific reaction pathway that yields the chromophoric 6-mercaptonicotinic acid [3]. The method was successfully applied to the assay of glutathione in human erythrocytes and Escherichia coli, demonstrating its practical utility [4].

HPLC Sensitivity
Analytical context
Detection limit 0.1 nmol for glutathione, cysteine, homocysteine, etc.
Enables nanomole-level thiol quantification in biological matrices
Postcolumn derivatization, reverse-phase HPLC
Analytical Chemistry Bioanalysis HPLC Method Development

Selective Inhibition of Mitochondrial Pi/OH- Carrier

6,6′-Dithiodinicotinic acid (DTNA) exhibits a unique and selective inhibitory profile on mitochondrial phosphate transport that differentiates it from other thiol reagents such as mersalyl [1]. In rat liver mitochondria, DTNA inhibits exclusively the Pi/OH- carrier (the phosphate-hydroxyl antiporter) [2]. Notably, complete inhibition of inorganic phosphate (Pi) entry required the combined action of both DTNA and n-butylmalonate, a dicarboxylate carrier inhibitor, indicating that DTNA does not affect the dicarboxylate carrier [3]. This selectivity contrasts with the broader, less specific mitochondrial effects of other thiol agents and establishes DTNA as a precision tool for dissecting the distinct Pi transport pathways in mitochondria .

Mitochondrial Selectivity
Class-level
Exclusive Pi/OH- carrier inhibition in rat liver mitochondria; dicarboxylate carrier unaffected
Targeted tool for mitochondrial phosphate transport studies
Contrasts with broader mersalyl effects
Mitochondrial Biology Bioenergetics Membrane Transport

6,6′-Dithiodinicotinic Acid: Research & Industrial Applications


Whole Blood Cholinesterase Assays for Toxicology

This application leverages the quantitative evidence that DTNA's chromophore absorption maximum at 340 nm is removed from the hemoglobin Soret band, resulting in significantly lower background interference compared to DTNB [1]. Laboratories requiring accurate acetylcholinesterase (AChE) activity measurements in whole blood, such as for monitoring organophosphate pesticide exposure, should procure DTNA to avoid the spectral confounders inherent to the standard Ellman assay using DTNB [2]. The method using DTNA can be readily adapted to automated instruments monitoring absorbance at 340 nm, improving throughput and data reliability [3].

Mechanistic Enzymology with Unperturbed Cholinesterase Kinetics

For detailed kinetic investigations of cholinesterases, the direct comparative evidence shows that DTNB acts as a linear mixed-type inhibitor, significantly increasing the Km for the substrate acetylthiocholine, whereas DTNA does not [1]. Furthermore, DTNA exhibits a higher Vmax/Km ratio, indicating greater efficiency as a coupling agent [2]. Consequently, procurement of DTNA is mandated for studies where the true Michaelis-Menten kinetics of the enzyme must be preserved without the confounding inhibitory effects introduced by DTNB [3]. This makes DTNA the reagent of choice for quantitative mechanistic enzymology.

Cell-Surface Sulfhydryl Labeling and Radioprotection

Based on the 4-fold greater reactivity of DTNA with homogenized versus intact Ehrlich ascites cells, this compound is validated as a non-permeant, cell-impermeable thiol-blocking agent [1]. This property is critical for experiments designed to specifically target and quantify sulfhydryl groups on the external cell membrane without affecting intracellular thiol pools [2]. Applications include investigating the role of membrane thiols in radioprotection, where DTNA has been used to demonstrate that the external cell membrane is the primary site of radioprotective effects [3], and for general cell surface bioconjugation or labeling strategies where membrane permeability is undesirable.

Mitochondrial Phosphate Transport & Bioenergetics

The evidence that DTNA selectively inhibits only the Pi/OH- carrier in rat liver mitochondria, while requiring co-treatment with n-butylmalonate for complete Pi entry inhibition, positions DTNA as a unique pharmacological tool for mitochondrial research [1]. Scientists studying the specific pathways of inorganic phosphate (Pi) transport across the inner mitochondrial membrane should procure DTNA to selectively block the Pi/OH- antiporter without affecting the dicarboxylate carrier or other anion transporters targeted by broader thiol reagents like mersalyl [2]. This enables precise dissection of the distinct Pi translocating systems in mitochondria from different tissues, as demonstrated by comparative studies in pig heart and rat liver [3].

Application
Selection Property
Validation Focus
Whole blood cholinesterase toxicology
Hemoglobin-compatible chromophore
Verify background absorbance vs DTNB in target blood matrix
Mechanistic enzymology of cholinesterases
Non-inhibitory coupling agent
Confirm absence of Km perturbation compared to DTNB
Extracellular thiol labeling
Membrane impermeability
Validate surface-only reactivity via cell lysis differential
Mitochondrial bioenergetics
Selective Pi/OH- antiporter inhibition
Assess specificity with dicarboxylate carrier co-inhibition

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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